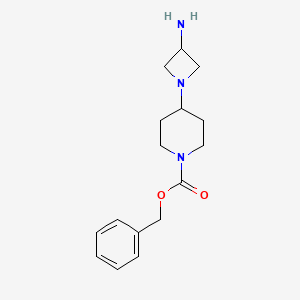

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.38 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 3-aminoazetidine under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Análisis De Reacciones Químicas

Acylation of the Azetidine-Amino Group

The primary amine on the azetidine ring undergoes acylation with electrophilic reagents:

-

Reagents : Acetyl chloride, benzoyl chloride, or anhydrides.

-

Conditions : Base catalysis (e.g., triethylamine) in dichloromethane or THF at 0–25°C.

-

Product : Substituted amides (e.g., benzyl 4-(3-acetamidoazetidin-1-yl)piperidine-1-carboxylate).

Example :

This reaction parallels Boc-protected analogs, where the amino group’s nucleophilicity drives acyl transfer.

Alkylation Reactions

The azetidine-amine participates in alkylation to form secondary or tertiary amines:

-

Reagents : Alkyl halides (e.g., methyl iodide) or epoxides.

-

Conditions : Polar aprotic solvents (DMF, DMSO) with mild heating (40–60°C).

-

Product : N-alkylated derivatives (e.g., benzyl 4-(3-(methylamino)azetidin-1-yl)piperidine-1-carboxylate).

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, favored by the amine’s lone pair attacking electrophilic carbons .

Condensation with Carbonyl Compounds

The primary amine reacts with aldehydes/ketones to form Schiff bases:

-

Reagents : Benzaldehyde, acetone.

-

Conditions : Anhydrous ethanol or methanol, reflux (60–80°C).

-

Product : Imine derivatives (e.g., benzyl 4-(3-(benzylideneamino)azetidin-1-yl)piperidine-1-carboxylate).

Stability : Imines may require stabilization via reduction (e.g., NaBH₄) to secondary amines .

Carboxylate Ester Hydrolysis

The benzyl ester undergoes hydrolysis to yield the carboxylic acid:

-

Reagents :

-

Acidic : Concentrated HCl (reflux, 6–12 h).

-

Basic : NaOH/EtOH (room temperature, 24 h).

-

-

Product : 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylic acid.

Comparison to Analogs :

Similar Boc-protected esters require acidic deprotection (e.g., TFA), but the benzyl group here necessitates harsher conditions .

**

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Pharmaceutical Intermediates

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it can be a precursor for compounds designed to inhibit certain enzymes or receptors involved in disease mechanisms .

2. Drug Design and Development

The compound's ability to interact with biological targets makes it an essential candidate in drug design. Its piperidine and azetidine rings enhance its binding affinity to various receptors, which is beneficial for developing drugs aimed at treating neurological disorders or other conditions requiring receptor modulation .

Case Studies and Research Findings

Case Study 1: Neuropharmacology

Research has highlighted the potential of benzyl derivatives, including this compound, as muscarinic receptor antagonists. These compounds have shown promise in treating neurological diseases such as Alzheimer's disease by modulating neurotransmitter systems .

Case Study 2: Synthesis of Multi-target Ligands

A study demonstrated the synthesis of multi-target-directed ligands (MTDLs) incorporating benzyl piperidine derivatives. These ligands were evaluated for their potential anti-Alzheimer's activity, showcasing the versatility of this compound as a scaffold for developing therapeutics aimed at complex diseases .

Chemical Reactions and Modifications

This compound can undergo various chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate to yield ketones.

- Reduction : Employing lithium aluminum hydride to produce amines.

These reactions allow researchers to create derivatives with enhanced or altered biological activities, further expanding its utility in medicinal chemistry.

Mecanismo De Acción

The mechanism by which Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Piperidine derivatives

Azetidine derivatives

Benzyl esters

Uniqueness: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structural features make it distinct from other similar compounds, providing it with specific advantages in various applications.

Actividad Biológica

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (CAS Number: 883546-93-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.

- Molecular Formula : C16H23N3O2

- Molecular Weight : 289.379 g/mol

- CAS Number : 883546-93-8

- Purity : Minimum 97% .

Synthesis

The synthesis of this compound involves the reaction of appropriate piperidine derivatives with benzyl and azetidine components. The specific synthetic routes may vary, but they typically include steps to ensure the correct stereochemistry and functional groups are introduced.

Antiviral Activity

Research has indicated that compounds related to piperidine derivatives exhibit antiviral properties. For instance, studies on similar structures have shown moderate protection against various viruses, including Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1). The cytotoxic concentration (CC50) for related compounds was reported at approximately 92 μM in Vero cells, suggesting a potential therapeutic window for further exploration .

Antibacterial and Antifungal Activity

The antibacterial activity of piperidine derivatives has also been documented. Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. For example, derivatives were evaluated against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

The mechanism of action for compounds like this compound is thought to involve interference with viral replication processes or bacterial cell wall synthesis. The exact pathways remain an area for further investigation.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Antiviral Screening : A study synthesized a series of piperidine derivatives and tested them against HIV and other viruses. Some showed significant antiviral activity, indicating that structural modifications can enhance efficacy .

- Immunomodulatory Effects : Research has suggested that certain piperidine derivatives can modulate immune responses, potentially affecting T-cell behavior and enhancing immune system activity against tumors .

Research Findings Table

Propiedades

IUPAC Name |

benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c17-14-10-19(11-14)15-6-8-18(9-7-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHDHWNOKIWMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(C2)N)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.